(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

Catalog No.
S712568
CAS No.
118970-95-9
M.F
C24H25NO
M. Wt
343.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

CAS Number

118970-95-9

Product Name

(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

IUPAC Name

[(2S)-1-benzylpyrrolidin-2-yl]-diphenylmethanol

Molecular Formula

C24H25NO

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2/t23-/m0/s1

InChI Key

AZOXPIPWRDWNBA-QHCPKHFHSA-N

SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
  • Asymmetric catalysis: The presence of a chiral center in the molecule suggests potential applications in asymmetric catalysis, where it could act as a ligand for metal catalysts, promoting the formation of enantiopure products in chemical reactions []. Further research is needed to explore its effectiveness and selectivity in specific catalytic processes.
  • Medicinal chemistry: The compound's structure incorporates elements commonly found in bioactive molecules, including the benzyl and pyrrolidine groups. This raises the possibility of exploring its potential biological activity and therapeutic applications. However, there is no current evidence to support its use in any specific medical treatments, and further research is necessary to evaluate its safety and efficacy.
  • Material science: The molecule's structure could potentially be used as a building block for the design of new functional materials. Its properties, such as chirality and potential for self-assembly, could be investigated for applications in areas like liquid crystals, molecular recognition, and drug delivery systems. However, more research is required to understand its behavior and potential applications in these fields.

(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol, with the chemical formula C24H25NO and a molecular weight of 343.46 g/mol, is a chiral compound characterized by its unique structure that combines a pyrrolidine ring with a diphenylmethanol moiety. This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its potential applications and biological activities. The compound exhibits moderate solubility and is classified as a potential drug candidate due to its ability to cross biological membranes effectively .

The reactivity of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol is notable in various chemical transformations. It can undergo:

  • Nucleophilic Substitution: The presence of the hydroxyl group allows for nucleophilic substitution reactions, particularly in the synthesis of other derivatives.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or alcohols, making it versatile for synthetic applications .
  • Grignard Reactions: A significant synthetic pathway involves Grignard reagents, which can react with carbonyl compounds to form tertiary alcohols .

(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol exhibits various biological activities, primarily attributed to its interaction with specific biological targets. Notably:

  • CYP Enzyme Inhibition: It acts as an inhibitor for certain cytochrome P450 enzymes, including CYP1A2 and CYP2D6, which are crucial for drug metabolism .
  • Potential Antidepressant Effects: Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, warranting further investigation into its pharmacological properties .

The synthesis of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol can be achieved through several methods:

  • Alkylation of Pyrrolidine: Involves the reaction of (S)-2-pyrrolidone with benzyl bromide in the presence of a base, yielding the desired product through nucleophilic substitution.
  • Grignard Addition: A more complex synthesis may involve the addition of a Grignard reagent to an appropriate carbonyl precursor, followed by hydrolysis to obtain the alcohol .
  • Chiral Resolution Techniques: Techniques such as chiral chromatography can be employed to isolate the enantiomerically pure form from racemic mixtures.

The applications of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol span various fields:

  • Pharmaceutical Development: Its potential as an antidepressant and its ability to modulate metabolic pathways make it a candidate for drug development.
  • Chemical Synthesis: It serves as an intermediate in synthesizing other biologically active compounds due to its functional groups and stereochemistry.

Interaction studies have shown that (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol can influence various biochemical pathways:

  • Enzyme Interactions: Studies indicate that it may interact with neurotransmitter systems, potentially affecting serotonin and norepinephrine levels .
  • Drug Metabolism: Its role as a CYP enzyme inhibitor suggests it could alter the metabolism of co-administered drugs, necessitating careful consideration in polypharmacy scenarios .

Several compounds share structural features or biological activities with (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(R)-2-Amino-1,1,2-triphenylethanol79868-79-40.82
(S)-Alpha,Alpha-Diphenylmethylprolinol110529-22-10.79
2-(Benzyl(methyl)amino)-1-phenylethanol29194-04-50.80
(3R,4R)-1-Benzylpyrrolidine-3,4-diol163439-82-50.67
((S)-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanol173724-95-30.72

These compounds exhibit varying degrees of similarity in structure and function but differ significantly in their specific biological activities and applications.

XLogP3

4.6

Wikipedia

(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

Dates

Modify: 2023-08-15

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